Vamotinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vamotinib involves multiple steps, starting with the preparation of key intermediates. One of the primary steps includes the formation of the benzanilide core structure. The synthetic route typically involves the following steps:
Formation of the Benzanilide Core: This involves the reaction of a substituted aniline with a benzoyl chloride derivative under basic conditions to form the benzanilide core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Vamotinib undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions may target the carbonyl group in the benzanilide core.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Vamotinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the reactivity of benzanilides and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving tyrosine kinases.
Medicine: Primarily researched for its potential to treat chronic myeloid leukemia, especially in cases resistant to other treatments
Industry: Potential applications in the development of new pharmaceuticals targeting tyrosine kinases.
Mechanism of Action
Vamotinib exerts its effects by inhibiting the BCR-ABL tyrosine kinase. This kinase is involved in the signaling pathways that regulate cell proliferation and survival. By binding to the ATP-binding site of BCR-ABL, this compound prevents the phosphorylation of downstream targets, thereby inhibiting the growth and survival of leukemia cells . Additionally, this compound is effective against both wild-type and mutant forms of BCR-ABL, including the clinically significant T315I mutation .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first-generation BCR-ABL inhibitor, effective but with resistance issues.
Dasatinib: A second-generation inhibitor with broader activity but also resistance issues.
Ponatinib: Another third-generation inhibitor, similar to vamotinib, but with different safety profiles
Uniqueness of this compound
This compound is unique in its high selectivity and potency against both wild-type and mutant BCR-ABL, including the T315I mutation. This makes it a promising candidate for treating chronic myeloid leukemia cases that are resistant to other treatments .
Biological Activity
Vamotinib, also known as PF-114, is a third-generation BCR-ABL tyrosine kinase inhibitor developed primarily for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly in patients who exhibit resistance to earlier therapies such as imatinib. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in clinical studies, and its impact on various cancer cell lines.
This compound is designed to specifically inhibit the activity of BCR-ABL tyrosine kinases, including both wild-type and mutant forms such as T315I, which are often resistant to first- and second-generation inhibitors. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
Key Characteristics
- Molecular Formula : C29H27F3N6O
- Molecular Weight : 532.56 g/mol
- CAS Number : 1416241-23-0
- Solubility : Soluble in DMSO at 30 mg/mL (56.33 mM) .
In Vitro Efficacy
This compound exhibits potent inhibitory effects on various Ph+ leukemia cell lines. In vitro studies have shown that it can suppress the growth of patient-derived cell lines such as K562, KCL-22, and SupB15 in a dose-dependent manner. The compound has demonstrated IC50 values as low as 0.49 nM against BCR-ABL and varying efficacy against different mutations:
Mutation Type | IC50 (nM) |
---|---|
BCR-ABL | 0.49 |
T315I | 0.78 |
H396P | 1.0 |
E255K | 9.5 |
F317I | 2.0 |
These results indicate that this compound is significantly more effective than many existing therapies against resistant mutations .
In Vivo Efficacy
In vivo studies using a K562 nude mouse xenograft model showed remarkable tumor reduction upon treatment with this compound. Administered at doses of 25 mg/kg or 40 mg/kg for 14 days, this compound achieved a 100% reduction in average tumor volume within four weeks . This highlights its potential effectiveness not only in vitro but also in a living organism.
Clinical Trials
This compound is currently undergoing several clinical trials to evaluate its safety and efficacy:
- Phase III Trial : A multicenter, open-label study comparing this compound to imatinib in adult patients with Ph+ CML who are resistant to imatinib at doses of 400 or 600 mg daily (NCT02885766) .
- Phase I/II Trial : Focused on tolerability and pharmacokinetics in patients with Ph+ CML resistant to second-generation inhibitors .
Case Studies and Research Findings
Numerous studies have documented the biological activity of this compound:
- A study published in Leukemia highlighted its effectiveness against Ph+ leukemias harboring the T315I mutation, demonstrating significant cytotoxicity compared to imatinib and nilotinib .
- Another investigation into the structure-activity relationship (SAR) indicated that modifications to the compound's structure could enhance its binding affinity and potency against various kinase targets .
Properties
CAS No. |
1416241-23-0 |
---|---|
Molecular Formula |
C29H27F3N6O |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide |
InChI |
InChI=1S/C29H27F3N6O/c1-20-6-7-22(17-21(20)9-11-27-35-34-26-5-3-4-12-38(26)27)28(39)33-24-10-8-23(25(18-24)29(30,31)32)19-37-15-13-36(2)14-16-37/h3-8,10,12,17-18H,13-16,19H2,1-2H3,(H,33,39) |
InChI Key |
SLIVDYMORZGPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.